
N-(Dianilinophosphoryl)-N-methylnitrous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Dianilinophosphoryl)-N-methylnitrous amide is a complex organic compound that features both amide and phosphoryl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dianilinophosphoryl)-N-methylnitrous amide typically involves the reaction of dianilinophosphoryl chloride with N-methylhydroxylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired amide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Dianilinophosphoryl)-N-methylnitrous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitrous amide group to an amine.
Substitution: The phosphoryl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, amines, and various substituted phosphoryl compounds.
Applications De Recherche Scientifique
N-(Dianilinophosphoryl)-N-methylnitrous amide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex amide and phosphoryl compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving amides and phosphoryl groups.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which N-(Dianilinophosphoryl)-N-methylnitrous amide exerts its effects involves the interaction of its functional groups with various molecular targets. The amide group can form hydrogen bonds with biological molecules, while the phosphoryl group can participate in phosphorylation reactions, influencing cellular signaling pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Phenylphosphoryl-N-methylnitrous amide
- N-(Diphenylphosphoryl)-N-methylnitrous amide
- N-(Dianilinophosphoryl)-N-ethylhydroxylamine
Uniqueness
N-(Dianilinophosphoryl)-N-methylnitrous amide is unique due to the presence of both dianilinophosphoryl and nitrous amide groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its potential use in various fields of research and industry make it a compound of significant interest.
Propriétés
Numéro CAS |
56252-50-7 |
|---|---|
Formule moléculaire |
C13H15N4O2P |
Poids moléculaire |
290.26 g/mol |
Nom IUPAC |
N-dianilinophosphoryl-N-methylnitrous amide |
InChI |
InChI=1S/C13H15N4O2P/c1-17(16-18)20(19,14-12-8-4-2-5-9-12)15-13-10-6-3-7-11-13/h2-11H,1H3,(H2,14,15,19) |
Clé InChI |
CMYHXBWSISVBJJ-UHFFFAOYSA-N |
SMILES canonique |
CN(N=O)P(=O)(NC1=CC=CC=C1)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


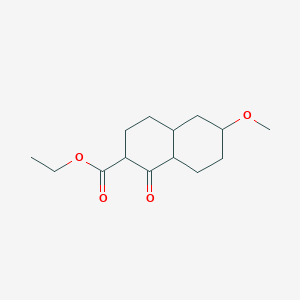
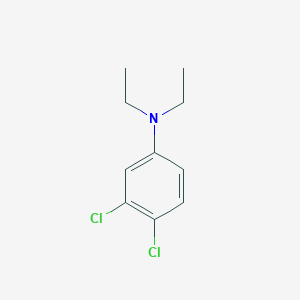
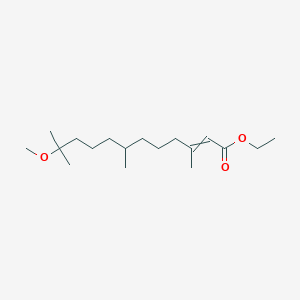
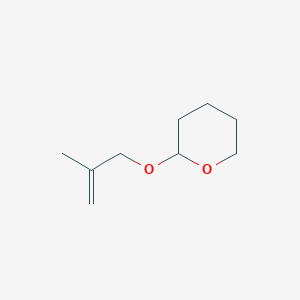
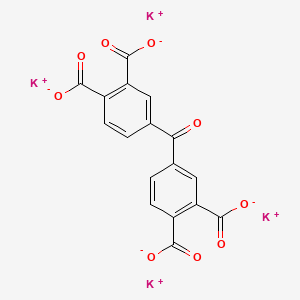
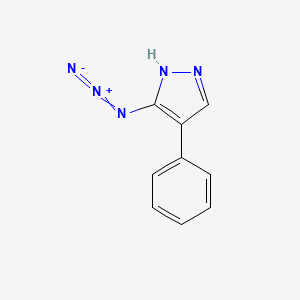
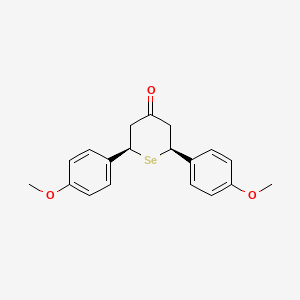
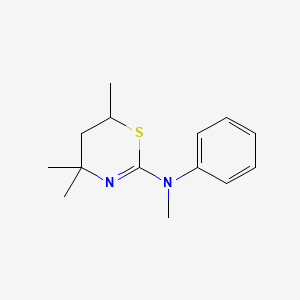

![2-[(2-Chloroacetyl)-methylamino]-3-methylbutanoic acid](/img/structure/B14642601.png)
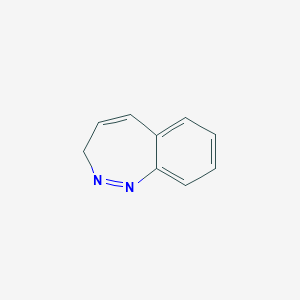
![N-Butyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642606.png)
![N-(4-Chlorophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642608.png)
![N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium](/img/structure/B14642609.png)
